
2-Fluoro-N-(3-fluorobenzyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-(3-fluorobenzyl)aniline is an organic compound characterized by the presence of two fluorine atoms attached to a benzyl and aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(3-fluorobenzyl)aniline typically involves the following steps:
Nucleophilic Aromatic Substitution: The starting material, 3-fluorobenzyl chloride, undergoes a nucleophilic aromatic substitution reaction with 2-fluoroaniline. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Reaction Conditions: The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N-(3-fluorobenzyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present in the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Fluoro-N-(3-fluorobenzyl)aniline has several applications in scientific research:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is employed in the development of advanced materials, including polymers and coatings with specific electronic properties.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Mecanismo De Acción
The mechanism by which 2-Fluoro-N-(3-fluorobenzyl)aniline exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoroaniline: A simpler analogue with a single fluorine atom.
3-Fluoro-N-(2-fluorobenzyl)aniline: A positional isomer with fluorine atoms in different positions.
2-Fluoro-3-(trifluoromethyl)aniline: Contains additional fluorine atoms, affecting its reactivity and properties.
Uniqueness
2-Fluoro-N-(3-fluorobenzyl)aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of two fluorine atoms in distinct positions allows for unique interactions and applications compared to its analogues.
Propiedades
Fórmula molecular |
C13H11F2N |
|---|---|
Peso molecular |
219.23 g/mol |
Nombre IUPAC |
2-fluoro-N-[(3-fluorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H11F2N/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8,16H,9H2 |
Clave InChI |
YOUXDSRXAQOLBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NCC2=CC(=CC=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine](/img/structure/B12091819.png)

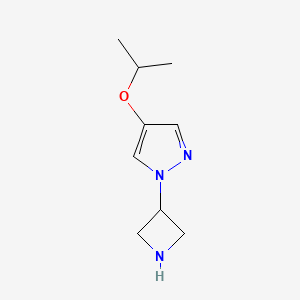
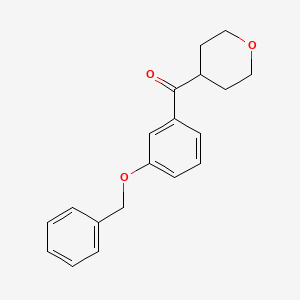
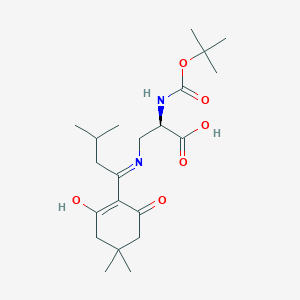
![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide](/img/structure/B12091849.png)
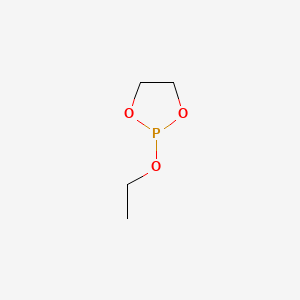
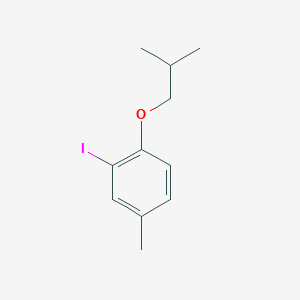



![1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12091877.png)

![tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B12091886.png)
